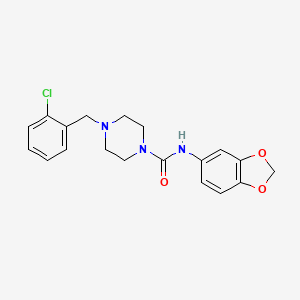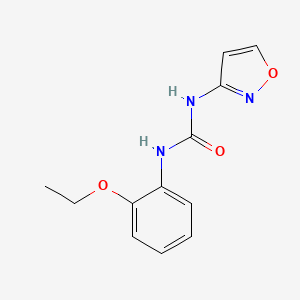![molecular formula C15H16FN3O2 B5437432 N-(cyanomethyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5437432.png)
N-(cyanomethyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a compound that belongs to the family of pyrrolidine carboxamides. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA in the brain. GABA is an important neurotransmitter that plays a crucial role in the regulation of neuronal excitability and is involved in a wide range of physiological and pathological processes.
Mécanisme D'action
N-(cyanomethyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the degradation of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and anxiolytic and anticonvulsant effects. It has also been shown to have anti-addictive effects by reducing drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(cyanomethyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is its high potency and selectivity for GABA transaminase inhibition, which makes it a useful tool for studying the role of GABA in various physiological and pathological processes. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
1. Further studies are needed to investigate the potential therapeutic applications of N-(cyanomethyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide in various neurological and psychiatric disorders.
2. The development of more soluble analogs of this compound could improve its utility as a tool for studying the role of GABA in the brain.
3. The use of this compound in combination with other drugs or therapies could lead to improved treatment outcomes in various disorders.
4. The investigation of the long-term effects of this compound on the brain and behavior could provide valuable insights into its safety and efficacy as a therapeutic agent.
5. The exploration of the effects of this compound on other neurotransmitter systems could lead to the development of novel treatments for various disorders.
Méthodes De Synthèse
N-(cyanomethyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can be synthesized by the reaction of 2-(4-fluorophenyl)ethylamine with N-(cyanomethyl)pyrrolidine-3-carboxylic acid in the presence of a coupling reagent such as N,N'-diisopropylcarbodiimide (DIC) and a base such as triethylamine (TEA). The reaction mixture is then purified by column chromatography to obtain the pure product.
Applications De Recherche Scientifique
N-(cyanomethyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as epilepsy, addiction, anxiety, and depression. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in neuronal excitability and anxiolytic and anticonvulsant effects.
Propriétés
IUPAC Name |
N-(cyanomethyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c16-13-3-1-11(2-4-13)5-8-19-10-12(9-14(19)20)15(21)18-7-6-17/h1-4,12H,5,7-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMKECXIUTUHAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CCC2=CC=C(C=C2)F)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203469 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-4-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5437355.png)
![5,7-dimethyl-3-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5437362.png)
![1-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5437377.png)


![7-{[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5437391.png)
![5-{[4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-1-yl]carbonyl}-2-methoxyphenol](/img/structure/B5437409.png)
![2-[3-(2-methoxyphenyl)acryloyl]-4-methylphenyl 3-methoxybenzoate](/img/structure/B5437418.png)
![N',N'''-1,3-phenylenebis[N-(4-fluorophenyl)urea]](/img/structure/B5437422.png)
![N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-2-(3-morpholinyl)acetamide dihydrochloride](/img/structure/B5437427.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5437429.png)

![1-[(5-ethyl-1-benzofuran-3-yl)acetyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5437437.png)
